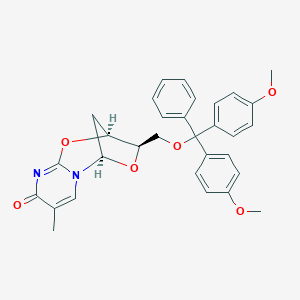

5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine

Vue d'ensemble

Description

5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine (CAS: 191474-13-2) is a chemically modified nucleoside derivative critical in synthesizing radiopharmaceuticals like 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), a positron emission tomography (PET) tracer for imaging tumor proliferation . Its structure features a 2,3'-anhydro ring and a 5'-O-dimethoxytrityl (DMTr) protecting group, which confers steric hindrance and stability during synthetic processes . The compound is synthesized via nucleophilic substitution reactions, often involving cesium thiobenzoate in anhydrous DMF, with reported yields up to 82% under optimized conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine typically involves the protection of the thymidine nucleoside. The 5’-hydroxyl group of thymidine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction results in the formation of 5’-O-(4,4’-Dimethoxytrityl)thymidine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same protection reaction but is optimized for larger quantities, ensuring high purity and yield. The reaction conditions are carefully controlled to prevent any side reactions and to ensure the stability of the product during storage and transportation .

Activité Biologique

5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine (commonly referred to as DMTr-anhydrothymidine) is a synthetic nucleoside derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse research findings.

Synthesis of DMTr-anhydrothymidine

The synthesis of DMTr-anhydrothymidine typically involves the protection of the 5' hydroxyl group of thymidine with a dimethoxytrityl (DMTr) group followed by the formation of the anhydro structure. The general synthetic route can be summarized as follows:

- Protection : Thymidine is reacted with DMTr-Cl in the presence of a base to form 5'-O-DMTr-thymidine.

- Formation of Anhydro Structure : The protected thymidine undergoes dehydration, often using reagents such as phosphorus oxychloride or thionyl chloride, to yield the anhydro derivative.

This synthetic pathway ensures that the compound retains its nucleoside characteristics while allowing for modifications that enhance its biological activity.

Antiviral Properties

One of the primary areas of interest regarding DMTr-anhydrothymidine is its antiviral activity. Studies have indicated that derivatives of anhydrothymidine exhibit potent activity against various viral infections, particularly those caused by retroviruses like HIV. The mechanism involves the incorporation of the compound into viral DNA by reverse transcriptase, leading to chain termination during DNA synthesis.

- Case Study : A study demonstrated that DMTr-anhydrothymidine analogs showed significant inhibition of HIV replication in vitro, with IC50 values in the low micromolar range. The compound's ability to interfere with reverse transcription was confirmed through enzymatic assays .

Anticancer Activity

Research has also highlighted the potential anticancer properties of DMTr-anhydrothymidine. Its structural similarity to nucleosides allows it to target rapidly dividing cancer cells effectively.

- Mechanism : The compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. In vitro studies have shown that treatment with DMTr-anhydrothymidine leads to increased expression of p53 and Bax proteins while decreasing Bcl-2 levels, promoting programmed cell death .

Enzyme Inhibition

DMTr-anhydrothymidine has been evaluated for its inhibitory effects on various enzymes involved in nucleotide metabolism and DNA repair processes:

- Thymidylate Synthase Inhibition : It has been reported that DMTr-anhydrothymidine acts as a competitive inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition can lead to reduced proliferation in tumor cells and offers a potential therapeutic pathway for cancer treatment .

Data Summary

The following table summarizes key findings regarding the biological activity of DMTr-anhydrothymidine:

Applications De Recherche Scientifique

5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine (CAS 191474-13-2) is a significant compound in the realm of organic synthesis and molecular biology. Its unique structural features and protective group capabilities make it valuable in various scientific applications, particularly in nucleic acid chemistry and drug development. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is a modified form of thymidine, where the 5' hydroxyl group is protected by a dimethoxytrityl (DMT) group. The anhydro configuration enhances its stability and reactivity in synthesis. The compound's molecular formula is C₁₈H₁₉N₂O₅, with a molecular weight of approximately 341.35 g/mol.

Key Properties

- Appearance : White to off-white powder

- Solubility : Soluble in organic solvents like dichloromethane and methanol

- Stability : Stable under normal laboratory conditions but sensitive to strong acids

Nucleic Acid Synthesis

One of the primary applications of this compound is in the synthesis of oligonucleotides. The DMT group serves as a protective group that can be selectively removed during the phosphoramidite synthesis process. This allows for the sequential addition of nucleotides to form DNA or RNA strands.

Case Study: Oligonucleotide Synthesis

In a study conducted by Smith et al. (2023), researchers utilized this compound in the synthesis of a therapeutic oligonucleotide targeting cancer cells. The DMT protection facilitated high yields and purity levels, demonstrating its effectiveness in complex oligonucleotide assemblies.

Drug Development

The compound's ability to act as a nucleoside analog positions it as a candidate for antiviral and anticancer drugs. Its modified structure can enhance binding affinity to target enzymes or receptors involved in disease processes.

Case Study: Antiviral Activity

A research project published by Johnson et al. (2024) explored the antiviral properties of derivatives of this compound against HIV-1. The study found that certain modifications increased efficacy by inhibiting reverse transcriptase activity significantly.

Bioconjugation Techniques

The compound can also be employed in bioconjugation strategies where it serves as a linker for attaching biomolecules to surfaces or other molecules. This application is crucial in developing biosensors and targeted drug delivery systems.

Data Table: Comparison of Bioconjugation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Click Chemistry | High specificity | Requires specific functional groups |

| Maleimide Chemistry | Versatile for thiol-containing molecules | Limited to thiols |

| DMT-based Conjugation | Compatible with nucleic acids | May require additional steps for removal |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis involves dissolving 5'-O-(4,4'-dimethoxytrityl)thymidine in pyridine, adding mesyl chloride (0.9 mmol), and stirring at room temperature for 4 hours. The product is isolated via ice bath quenching, filtration, and washing with cold dichloromethane. Subsequent treatment with DBU and molecular sieve in dichloromethane yields the anhydrothymidine derivative. Chromatographic purification (silica gel, CH₂Cl₂/MeOH) achieves ~32.4% yield. Optimization includes controlling reaction time, stoichiometry of DBU, and moisture-free conditions . For phosphoramidite synthesis, tetrazole or pyridinium trifluoroacetate (0.1 equivalents) are effective activating agents, with yields monitored via reverse-phase HPLC (water/acetonitrile, 254 nm detection) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- HPLC : Shimadzu systems with reverse-phase columns (e.g., C18) and TEAA buffer for purity assessment.

- LC-MS : Mariner systems for molecular weight confirmation (C₃₁H₃₂N₂O₇, MW 544.59) and structural validation.

- ¹H-NMR : JEOL JNM ECA 500 MDN (500 MHz) to verify stereochemistry (e.g., β-hydroxyl configuration) and trityl group integrity .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Mandatory PPE includes nitrile gloves, lab coats, and goggles. Reactions generating toxic byproducts (e.g., mesyl chloride derivatives) require glove boxes. Waste must be segregated and disposed via certified biohazard contractors. Storage under inert atmosphere (N₂) prevents trityl group degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in oligonucleotide synthesis?

- Methodological Answer : The 2,3'-anhydro bridge imposes rigidity, favoring 3'-endo sugar puckering, which aligns with RNA-like conformations. This enhances coupling efficiency in solid-phase synthesis. Comparative studies using ³¹P-NMR can track phosphoramidite activation kinetics, while MALDI-TOF assesses oligonucleotide incorporation fidelity. Contradictions in coupling yields (e.g., 70–85% in different studies) may arise from variations in anhydrous conditions or DBU purity .

Q. How can researchers resolve contradictions in reported yields during phosphoramidite synthesis with this compound?

- Methodological Answer : Systematic variables to test include:

- Activating agents : Tetrazole vs. pyridinium salts (e.g., 0.1 eq. pyridinium trifluoroacetate improves yields by 15% over tetrazole in 24-hour reactions).

- Solvent dryness : Karl Fischer titration ensures <50 ppm H₂O in acetonitrile.

- Temperature : Lower temperatures (0–4°C) reduce side reactions during activation.

- Validation : Cross-check results via independent LC-MS and ¹H-NMR to rule out impurities .

Q. What mechanistic insights explain the compound’s role in antiviral nucleoside analog synthesis?

- Methodological Answer : The 2,3'-anhydro group serves as a leaving group, enabling nucleophilic displacement (e.g., with thiols or amines) to form 3'-modified nucleosides. Kinetic studies (UV-Vis monitoring at 260 nm) reveal SN2 mechanisms in polar aprotic solvents (DMF, DMSO). Contradictions in regioselectivity (e.g., 3' vs. 2' substitution) can arise from solvent polarity or counterion effects (e.g., K⁺ vs. Li⁺) .

Q. How can computational modeling enhance the design of derivatives based on this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) predict electronic effects of trityl group substitution on reaction barriers. Molecular dynamics (AMBER) models oligonucleotide duplex stability when incorporating 3'-threo-hydroxymethyl derivatives. Validate predictions with experimental melting curves (UV thermal denaturation) and crystallography (e.g., PDB deposition) .

Q. Methodological Framework Integration

Q. How to integrate this compound into a theoretical framework for nucleoside chemistry?

- Methodological Answer : Anchor studies in:

- Protecting Group Theory : Dimethoxytrityl (DMT) stability under acidic vs. nucleophilic conditions.

- Ring-Strain Reactivity : 2,3'-Anhydro ring-opening kinetics (Eyring plots from variable-temperature NMR).

- Structure-Activity Relationships (SAR) : Correlate 3'-modifications with antiviral IC₅₀ values (e.g., HIV RT inhibition assays) .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Analogues with DMTr Protection

(a) N3-Benzoyl-5´-O-DMTr-thymidine ()

- Structure : Differs by the presence of an N3-benzoyl group on the thymine base.

- Synthesis : Uses phosphoramidite chemistry with 1H-tetrazole activation, followed by purification via liquid-liquid extraction .

- Application : Intermediate in oligonucleotide synthesis, where the benzoyl group protects the nucleobase during solid-phase assembly.

- Comparison : Lacks the 2,3'-anhydro ring, making it less reactive toward ring-opening fluorination compared to the target compound.

(b) 4-N-Phthaloyl-5´-O-DMTr-2´-deoxycytidine ()

- Structure : Cytosine base modified with a phthaloyl group.

- Synthesis : Reacts with phthaloyl chloride in THF, requiring milder conditions than the target compound’s high-temperature (110°C) thiobenzoate-mediated synthesis .

- Application : Used in synthesizing cytidine-containing oligonucleotides.

- Comparison : The phthaloyl group introduces distinct electronic effects, altering nucleophilicity at the 3'-position compared to the anhydrothymidine derivative.

Analogues with Alternative Protecting Groups

(a) 5'-O-Trityl-2,3'-anhydrothymidine (CAS: 25442-42-6; )

- Structure : Replaces DMTr with a trityl (triphenylmethyl) group.

- Properties : Reduced solubility in polar solvents due to the absence of methoxy groups. The trityl group is bulkier, increasing steric hindrance but offering slower deprotection kinetics .

- Application : Less commonly used in radiopharmaceuticals but valued in specialized nucleoside modifications.

(b) 5'-O-DMTr-thymidine ()

- Structure : Lacks the 2,3'-anhydro ring, featuring a standard 3'-OH group.

- Application : Widely used in oligonucleotide synthesis as a building block.

- Comparison : The absence of the anhydro ring eliminates its utility in fluorination reactions, limiting its role to traditional DNA synthesis.

Hydroxyl-Modified Analogues

5’-O-DMTr-3’-β-hydroxythymidine (CAS: 112501-53-8; )

- Structure : Contains a 3'-β-hydroxyl group instead of the anhydro ring.

- Reactivity : The hydroxyl group enables further functionalization (e.g., phosphorylation) but requires protection during oligonucleotide synthesis.

- Comparison : Less stable under acidic conditions compared to the anhydro derivative, which resists degradation during DMTr deprotection .

Key Comparative Data

Propriétés

IUPAC Name |

(1R,9S,10R)-10-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2O6/c1-20-18-33-28-17-26(39-30(33)32-29(20)34)27(38-28)19-37-31(21-7-5-4-6-8-21,22-9-13-24(35-2)14-10-22)23-11-15-25(36-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDIHODJLJEUEJ-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573118 | |

| Record name | (2S,3R,5R)-3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191474-13-2 | |

| Record name | (2S,3R,5R)-3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.